![molecular formula C9H5F7N2O2S B4881363 N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide](/img/structure/B4881363.png)
N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide
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Overview
Description
N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide, also known as HFB-TCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe and a bioactive agent. HFB-TCH is a derivative of thiophene, a heterocyclic aromatic compound that is widely used in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide is based on its ability to bind to specific targets in biological systems. N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide can interact with proteins, lipids, and other biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The binding of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide to its target can induce conformational changes or alter the activity of the target, leading to downstream effects.
Biochemical and Physiological Effects
N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide has been shown to have a range of biochemical and physiological effects, depending on the target and the context of its use. For example, N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide can also induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide is its high fluorescence intensity, which allows for sensitive detection and imaging of biological targets. N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide is also relatively easy to synthesize and modify, making it a versatile tool for various applications. However, N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide has some limitations, such as its potential toxicity and non-specific binding to off-target molecules. Careful optimization of experimental conditions and controls is necessary to minimize these effects.
Future Directions
There are several potential future directions for research on N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide. One area of interest is the development of new derivatives and analogs of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide with improved properties, such as higher fluorescence quantum yield or selectivity for specific targets. Another direction is the application of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide in new areas of research, such as neuroscience or drug discovery. Finally, the use of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide in combination with other imaging and sensing techniques, such as mass spectrometry or super-resolution microscopy, could lead to new insights into biological systems.
Synthesis Methods
The synthesis of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide involves the reaction of thiophene-2-carbohydrazide with heptafluorobutyryl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide has been extensively studied for its potential applications in biological imaging and sensing. N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide exhibits strong fluorescence properties, which make it a useful tool for detecting and monitoring biological processes. N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-thiophenecarbohydrazide can be used to label proteins, nucleic acids, and other biomolecules, allowing for their visualization and quantification in living cells and tissues.
properties
IUPAC Name |
N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7N2O2S/c10-7(11,8(12,13)9(14,15)16)6(20)18-17-5(19)4-2-1-3-21-4/h1-3H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGVGILWKZOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide |
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